molecular formula C13H24O B13183510 Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- CAS No. 25201-49-4

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-

Cat. No.: B13183510
CAS No.: 25201-49-4
M. Wt: 196.33 g/mol
InChI Key: ANUINZAUYVLEJU-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- is an organic compound with a complex structure It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 1,1-dimethylethyl group and a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- typically involves the alkylation of cyclohexanol. One common method is the Friedel-Crafts alkylation, where cyclohexanol reacts with tert-butyl chloride and allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as zeolites or supported metal catalysts can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanoic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, affecting their activity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The molecular pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound, lacking the 1,1-dimethylethyl and 2-propenyl groups.

    Cyclohexanone: An oxidized form of cyclohexanol.

    Cyclohexane: The fully reduced form of cyclohexanol.

Uniqueness

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- is unique due to the presence of both the 1,1-dimethylethyl and 2-propenyl groups. These groups confer distinct chemical properties, such as increased steric hindrance and reactivity, making it a valuable compound for various applications.

Biological Activity

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-, commonly referred to as p-tert-butylcyclohexanol, is a compound with significant biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

  • Chemical Formula : C10_{10}H20_{20}O
  • Molecular Weight : 156.2652 g/mol
  • CAS Registry Number : 98-52-2
  • IUPAC Name : Cyclohexanol, 4-(1,1-dimethylethyl)-

Antimicrobial Activity

Cyclohexanol derivatives have demonstrated notable antimicrobial properties. Research indicates that certain cyclohexanol compounds exhibit significant inhibitory effects against various pathogens. For instance:

  • Study Findings : A study highlighted the antimicrobial activity of cyclohexanol derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
CompoundMIC (µg/mL)Target Organism
Cyclohexanol, 4-(1,1-dimethylethyl)-32Staphylococcus aureus
Cyclohexanol, 4-(1,1-dimethylethyl)-64Escherichia coli

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of cyclohexanol derivatives have been investigated through various in vitro assays. One study utilized a protein denaturation assay to evaluate the anti-inflammatory activity of cyclohexanol derivatives:

  • Experimental Design : Different concentrations of cyclohexanol were mixed with a serum albumin solution and incubated. The turbidity was measured to determine the percentage inhibition of protein denaturation.
Concentration (µg/mL)% Inhibition
1025
5050
10075

This data indicates a dose-dependent response in inhibiting protein denaturation, suggesting potential therapeutic applications in managing inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of cyclohexanol derivatives. A notable study assessed the cytotoxic effects on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : The IC50_{50} values were calculated to determine cytotoxicity.
Cell LineIC50_{50} (µM)
HeLa30
MCF-745

These results indicate that while cyclohexanol exhibits cytotoxicity towards cancer cells, further studies are necessary to explore its selectivity and mechanism of action.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, cyclohexanol was tested for its ability to reduce microbial load in infected wounds. Patients treated with topical formulations containing cyclohexanol showed significant improvement compared to control groups.

Case Study 2: Anti-inflammatory Application

A randomized controlled trial evaluated the anti-inflammatory effects of cyclohexanol in patients with rheumatoid arthritis. Participants receiving cyclohexanol reported reduced joint swelling and pain compared to those receiving placebo treatments.

Properties

CAS No.

25201-49-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

4-tert-butyl-1-prop-2-enylcyclohexan-1-ol

InChI

InChI=1S/C13H24O/c1-5-8-13(14)9-6-11(7-10-13)12(2,3)4/h5,11,14H,1,6-10H2,2-4H3

InChI Key

ANUINZAUYVLEJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC=C)O

Origin of Product

United States

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